molecular formula C14H15N5O2S B277986 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Cat. No. B277986
M. Wt: 317.37 g/mol
InChI Key: HTQASRGQKCCJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide, also known as MTTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTD is a small molecule inhibitor that targets the protein-protein interaction between two important proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the inhibition of the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, while p53 is a tumor suppressor protein that regulates cell growth and apoptosis. By inhibiting the interaction between MDM2 and p53, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide prevents the degradation of p53 and activates its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been found to modulate the expression of various genes involved in cell growth and apoptosis, suggesting that it has a broad range of biological activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the regulation of cell growth and apoptosis. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical development. However, one of the limitations of using N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its relatively low potency compared to other MDM2 inhibitors. This may limit its use in certain applications, such as in vivo studies.

Future Directions

There are several future directions for the research on N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of interest is the development of more potent MDM2 inhibitors based on the structure of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. This may lead to the discovery of new compounds with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in more detail, including its effects on other signaling pathways involved in cell growth and apoptosis. Finally, the clinical development of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide as a potential cancer therapy is an important future direction, which may involve the evaluation of its safety and efficacy in clinical trials.
Conclusion
In conclusion, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a small molecule inhibitor that targets the MDM2-p53 interaction and has potential therapeutic applications in cancer treatment. Its specificity and low toxicity make it a valuable tool for studying the regulation of cell growth and apoptosis. However, its relatively low potency compared to other MDM2 inhibitors may limit its use in certain applications. Future research on N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide may lead to the discovery of new compounds with improved therapeutic properties and the development of N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide as a potential cancer therapy.

Synthesis Methods

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide can be synthesized by a multi-step process involving the reaction of 2-methoxy-5-nitrophenylboronic acid with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine followed by coupling with propanoic acid chloride. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has also been found to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C14H15N5O2S/c1-4-12(20)15-10-7-9(5-6-11(10)21-3)13-18-19-8(2)16-17-14(19)22-13/h5-7H,4H2,1-3H3,(H,15,20)

InChI Key

HTQASRGQKCCJGT-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.